Cas no 2228591-39-5 (tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate)

Tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate is a protected amine derivative featuring a difluoromethoxy-substituted aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions. The difluoromethoxy moiety enhances metabolic stability and lipophilicity, making it valuable in drug design. Its well-defined structure and high purity ensure reliable performance in peptide coupling and other transformations. The compound’s synthetic utility is further underscored by its compatibility with a range of reaction conditions, facilitating its use in complex molecular architectures.
tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate structure
2228591-39-5 structure
商品名:tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate
CAS番号:2228591-39-5
MF:C14H20F2N2O3
メガワット:302.317010879517
CID:6615685
PubChem ID:165664757

tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate
    • 2228591-39-5
    • tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
    • EN300-1902027
    • インチ: 1S/C14H20F2N2O3/c1-14(2,3)21-13(19)18-11(8-17)9-5-4-6-10(7-9)20-12(15)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)
    • InChIKey: GHDJYWSGCJZBPG-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC=CC(=C1)C(CN)NC(=O)OC(C)(C)C)F

計算された属性

  • せいみつぶんしりょう: 302.14419883g/mol
  • どういたいしつりょう: 302.14419883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 73.6Ų

tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1902027-0.1g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
0.1g
$867.0 2023-09-18
Enamine
EN300-1902027-2.5g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
2.5g
$1931.0 2023-09-18
Enamine
EN300-1902027-1g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
1g
$986.0 2023-09-18
Enamine
EN300-1902027-5g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
5g
$2858.0 2023-09-18
Enamine
EN300-1902027-0.5g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
0.5g
$946.0 2023-09-18
Enamine
EN300-1902027-0.05g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
0.05g
$827.0 2023-09-18
Enamine
EN300-1902027-10g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
10g
$4236.0 2023-09-18
Enamine
EN300-1902027-1.0g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
1g
$986.0 2023-06-02
Enamine
EN300-1902027-5.0g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
5g
$2858.0 2023-06-02
Enamine
EN300-1902027-10.0g
tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate
2228591-39-5
10g
$4236.0 2023-06-02

tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate 関連文献

tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2228591-39-5 and Product Name: Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate

The compound with the CAS number 2228591-39-5 and the product name Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and therapeutic interventions.

At the core of this compound's structure lies a tert-butyl carbamate moiety, which is known for its stability and versatility in medicinal chemistry. The N-{2-amino-1-3-(difluoromethoxy)phenylethyl} part of the molecule introduces a highly functionalized aromatic ring system, which is further modified by the presence of two key substituents: an amino group and a difluoromethoxy group. These substituents not only enhance the compound's solubility and bioavailability but also contribute to its binding affinity with biological targets.

Recent research has highlighted the importance of difluoromethoxy groups in pharmaceutical compounds due to their ability to modulate enzyme activity and receptor interactions. In particular, studies have demonstrated that compounds containing this moiety often exhibit enhanced metabolic stability and reduced susceptibility to degradation by enzymes such as cytochrome P450. This characteristic makes Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate an attractive candidate for further exploration in the development of novel therapeutics.

The amino group present in the molecule also plays a crucial role in its pharmacological profile. Amino groups are frequently involved in hydrogen bonding interactions, which can significantly influence the binding affinity and selectivity of a compound towards its target. In the context of this compound, the amino group may facilitate interactions with specific proteins or enzymes, thereby modulating biological pathways relevant to various diseases.

One of the most compelling aspects of Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate is its potential as a scaffold for drug discovery. The combination of a stable carbamate backbone with functionalized aromatic rings provides a versatile platform for medicinal chemists to design derivatives with improved pharmacokinetic properties. For instance, modifications to the aromatic ring or the substitution pattern could lead to compounds with enhanced potency, selectivity, or tissue distribution.

In light of these properties, researchers have been exploring Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate as a lead compound for several therapeutic areas. Preliminary studies suggest that it may have applications in oncology, where its ability to interact with specific enzymes or receptors could lead to the development of novel anticancer agents. Additionally, its structural features make it a promising candidate for addressing inflammatory diseases by modulating immune responses.

The synthesis of Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the difluoromethoxy group, for example, necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic ring system efficiently.

Quality control and characterization of this compound are critical steps in ensuring its suitability for pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the molecular structure and purity of Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate. These analytical methods provide detailed insights into the compound's chemical properties, which are essential for understanding its behavior in biological systems.

The pharmacological evaluation of Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit specific enzymes relevant to disease pathways, suggesting potential therapeutic benefits. Furthermore, preclinical studies in animal models have shown that it exhibits favorable pharmacokinetic profiles, including good oral bioavailability and rapid distribution throughout the body.

One notable finding from recent research is the compound's interaction with target proteins, where it binds with high affinity due to its optimized structural features. This binding affinity is often correlated with therapeutic efficacy, making it a valuable asset in drug design. Additionally, studies have explored how modifications to the amino group or difluoromethoxy substituent can further enhance binding interactions without compromising other important pharmacokinetic properties.

The development of Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate as a pharmaceutical agent also involves considerations regarding formulation and delivery systems. The compound's solubility characteristics influence its choice as an active pharmaceutical ingredient (API), necessitating formulation strategies that enhance bioavailability while ensuring stability under various storage conditions. Advances in nanotechnology have opened new avenues for delivering this compound efficiently to target tissues or cells.

In conclusion,Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate (CAS No. 2228591-39-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising pharmacological properties. Its potential applications in oncology and inflammatory diseases make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve,Tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate is poised to play a crucial role in shaping future therapeutic strategies.

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